8-Thioguanosine
Overview
Description
Synthesis Analysis
The synthesis of 8-Thioguanosine involves the oxidation of 8-thioguanosine to form a disulfide, which is a supergelator . This disulfide and two other compounds were identified as intermediates in the oxidative desulfurization of 8-thioG to guanosine .Molecular Structure Analysis
The molecular formula of 8-Thioguanosine is C10H13N5O5S . The NMR analysis of 8-mercaptoguanosine (8-TG, 1) provides detailed information about its molecular structure .Chemical Reactions Analysis
8-Thioguanosine undergoes various chemical reactions. For instance, the oxidation of 8-thioguanosine results in the formation of a disulfide, which is a supergelator . The hydrogels formed are redox-responsive, disassembling upon either reduction or oxidation of the S–S bond .Physical And Chemical Properties Analysis
8-Thioguanosine has a molecular weight of 315.31 . It appears as an off-white to grey solid . It is soluble in DMSO (slightly) and should be stored at 2-8°C under an inert atmosphere . Its boiling point is 595.1±60.0°C at 760 mmHg, and it has a melting point of >216°C (dec.) . The density is predicted to be 2.35±0.1 g/cm3 .Scientific Research Applications
Specific Scientific Field
This application falls under the fields of Oncology , Virology , and Transplantology .
Summary of the Application
Thione-containing nucleobases like 8-Thioguanosine have attracted the attention of the scientific community for their potential applications in these fields . The detailed understanding of the reactivity of the purine derivative 8-Thioguanosine (8-TG) with reactive oxygen species (ROS) and free radicals is crucial for its biological relevance .
Methods of Application or Experimental Procedures
The reactivity of 8-TG with ROS and free radicals was tested by employing steady-state photooxidation, laser flash photolysis, as well as γ-radiolysis in aqueous solutions .
Results or Outcomes
The characterization of the 8-TG T1 excited state by laser flash photolysis and the photooxidation experiments confirmed that singlet oxygen is a crucial intermediate in the formation of the unexpected reduced product guanosine, without the formation of the usual oxygenated sulfinic or sulfonic acids .
Application in the Formation of Redox-Responsive Hydrogels
Specific Scientific Field
This application falls under the field of Materials Science .
Summary of the Application
A disulfide made by oxidation of 8-Thioguanosine is a supergelator. The hydrogels formed are redox-responsive, as they disassemble upon either reduction or oxidation of the S-S bond .
Methods of Application or Experimental Procedures
The disulfide was made by oxidation of 8-Thioguanosine. The hydrogels were then tested for their redox-responsive properties by subjecting them to either reduction or oxidation of the S-S bond .
Results or Outcomes
The hydrogels were found to be redox-responsive, as they disassembled upon either reduction or oxidation of the S-S bond . This disulfide, and 2 other compounds, were identified as intermediates in oxidative desulfurization of 8-ThioG to guanosine .
Safety And Hazards
8-Thioguanosine should be handled with care to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and contaminated clothing should be removed and washed before reuse . In case of contact with eyes, they should be flushed with plenty of flowing water for 10 to 15 minutes .
Future Directions
8-Thioguanosine has attracted the attention of the scientific community for its application in oncology, virology, and transplantology . The detailed understanding of the reactivity of 8-Thioguanosine with reactive oxygen species (ROS) and free radicals is crucial for its biological relevance . Future research may focus on further understanding its reactivity under both reductive and oxidative conditions .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZELNMSPWPFAEB-UMMCILCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365121 | |
Record name | 8-Thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thioguanosine | |
CAS RN |
26001-38-7, 29836-03-1 | |
Record name | 8-Mercaptoguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26001-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Thioguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dihydro-8-thioxoguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-THIOGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0T9FOW56N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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